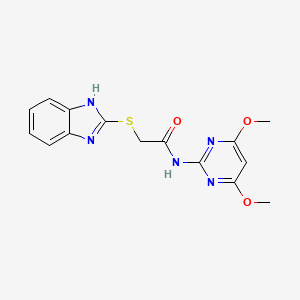

![molecular formula C14H11N3O B5649515 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 88059-55-6](/img/structure/B5649515.png)

4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds similar to 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, often involves strategies such as 1,3-dipolar cycloadditions, eliminations, or the reaction of hydrazonoyl halides with carboxylic acids or their derivatives. For instance, the synthesis of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines can be achieved through specific chemical pathways designed to incorporate the oxadiazole and pyridine functionalities into the desired molecular framework (Navarrete-Vázquez et al., 2007).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which can significantly impact the compound's electronic and spatial configuration. X-ray crystallography and computational methods, such as DFT, are commonly used to elucidate these structures. For example, the crystal structure of related compounds has revealed how intermolecular π-π interactions and hydrogen bonding contribute to the stabilization of their molecular conformation (Shan Hou et al., 2013).

Chemical Reactions and Properties

4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine and its analogs participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions, reflecting their potential in forming coordination polymers with interesting optical properties. The reactivity of these compounds can be attributed to the oxadiazole moiety's electron-withdrawing effect, enhancing electrophilic sites on the molecule (Jin et al., 2019).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of heteroatoms and aromatic rings in these compounds often results in high thermal stability and significant solubility in organic solvents, which is crucial for their application in material science and organic synthesis (Mansoori et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives, including their reactivity, stability, and interaction with other molecules, are largely determined by the oxadiazole and pyridine units. These units affect the electron distribution across the molecule, making it a candidate for various chemical modifications and applications in creating new materials with desirable properties. Their potential to induce apoptosis in cancer cell lines further underscores the importance of studying these compounds' chemical behavior (Zhang et al., 2005).

properties

IUPAC Name |

5-(2-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-4-2-3-5-12(10)14-16-13(17-18-14)11-6-8-15-9-7-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUVZJBNOGUNHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354115 |

Source

|

| Record name | Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- | |

CAS RN |

88059-55-6 |

Source

|

| Record name | Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

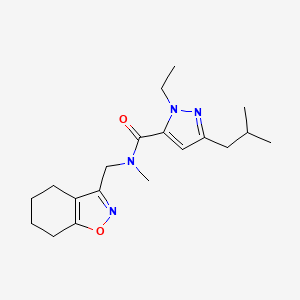

![3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5649433.png)

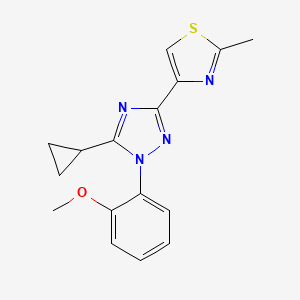

![2-methyl-6-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5649438.png)

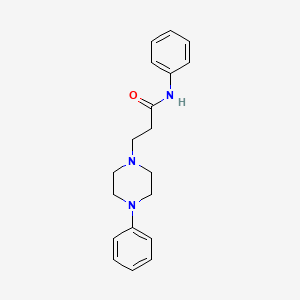

![N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5649450.png)

![1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5649453.png)

![2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649456.png)

![N-[(3R*,4S*)-1-(cyclobutylcarbonyl)-4-cyclopropylpyrrolidin-3-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5649464.png)

![2-(3-methoxypropyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649478.png)

![ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5649486.png)

![(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5649526.png)

![4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole](/img/structure/B5649531.png)